Cas no 1258627-20-1 (2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine)

2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine
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- インチ: 1S/C12H8F3N3O3/c13-12(14,15)21-9-3-1-2-7(4-9)8-5-10(18(19)20)11(16)17-6-8/h1-6H,(H2,16,17)
- InChIKey: XWKZEOGCSMBEHQ-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1C=NC(=C(C=1)[N+](=O)[O-])N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 375
- XLogP3: 3.7
- トポロジー分子極性表面積: 94
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022004870-250mg |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 250mg |
$734.40 | 2023-09-03 | |
Alichem | A022004870-500mg |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 500mg |
$931.00 | 2023-09-03 | |
Alichem | A022004870-1g |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1258627-20-1 | 97% | 1g |
$1629.60 | 2023-09-03 |
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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10. Back matter
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報
Introduction to 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1258627-20-1)
2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1258627-20-1, represents a unique structural motif that combines a pyridine core with nitro and amino functional groups, further substituted with a 3-(trifluoromethoxy)phenyl moiety. The presence of these functional groups not only imparts distinct electronic and steric properties but also opens up a wide array of potential applications in drug discovery and development.
The pyridine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous bioactive molecules. Its aromaticity, combined with the ability to engage in hydrogen bonding and π-stacking interactions, makes it an ideal platform for designing molecules with specific biological activities. In 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine, the nitro group at the 3-position introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. This is complemented by the amino group at the 2-position, which can act as a hydrogen bond acceptor or participate in salt formation, enhancing solubility and bioavailability.
The 3-(trifluoromethoxy)phenyl substituent at the 5-position adds another layer of complexity to the compound's structure. The trifluoromethoxy group is known for its ability to enhance metabolic stability and binding affinity due to its lipophilic nature and electronic effects. This substitution pattern has been widely explored in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. The combination of these features in 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine makes it a promising candidate for further investigation in various pharmacological contexts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the nitro group can influence the redox properties of the molecule, making it potentially useful in developing prodrugs or redox-sensitive therapeutics. Additionally, the trifluoromethoxy substituent has been implicated in improving oral bioavailability by reducing metabolic clearance. These insights have guided the design of derivatives of 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine aimed at optimizing pharmacokinetic profiles.
In vitro studies have begun to uncover the potential biological activities of 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine. Initial screening assays have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. For instance, its structural similarity to known kinase inhibitors has prompted investigations into its potential role as an anticancer agent. Furthermore, the presence of hydrogen bond donors and acceptors may facilitate interactions with biological targets, enhancing drug-receptor binding affinity.
The synthesis of 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine represents a testament to the ingenuity of synthetic organic chemists. The multi-step synthesis involves strategic functional group transformations, including nitration, reduction, and coupling reactions, each requiring careful optimization to achieve high yields and purity. Advances in green chemistry principles have also influenced synthetic methodologies, with an emphasis on sustainable practices such as catalytic processes and solvent-free reactions. These innovations not only improve efficiency but also minimize environmental impact.
The growing interest in fluorinated compounds has further highlighted the significance of 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine. Fluoroaromatics are renowned for their enhanced pharmacological properties, including improved bioavailability and prolonged half-life. The incorporation of fluorine atoms into drug candidates has become a staple strategy in modern drug design, driven by empirical evidence demonstrating their therapeutic advantages. The 3-(trifluoromethoxy)phenyl group in this compound exemplifies such an approach, offering a rationale for its exploration in drug development pipelines.
As research progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of 2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and identify novel therapeutic applications. The compound's unique structural features provide a rich foundation for designing next-generation therapeutics that address unmet medical needs.
In conclusion,2-Amino-3-nitro-5-(3-(trifluoromethoxy)phenyl)pyridine (CAS No. 1258627-20-1) stands as a compelling example of how structural complexity can translate into biological activity. Its combination of electron-withdrawing groups, hydrogen bond donors/acceptors, and fluorinated moieties positions it as a valuable scaffold for pharmaceutical innovation. Continued research into this compound promises to yield insights that could reshape therapeutic strategies across multiple disease areas.
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